4-(3-Bromo-5-chloropyridin-2-yl)morpholine

Description

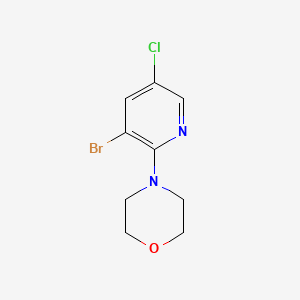

4-(3-Bromo-5-chloropyridin-2-yl)morpholine is a heterocyclic compound featuring a pyridine core substituted with bromine (3-position), chlorine (5-position), and a morpholine group (2-position). The morpholine ring enhances solubility and hydrogen-bonding capacity, while the halogen atoms influence electronic properties and biological interactions.

Properties

IUPAC Name |

4-(3-bromo-5-chloropyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClN2O/c10-8-5-7(11)6-12-9(8)13-1-3-14-4-2-13/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRVXMIBIWBTQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682412 | |

| Record name | 4-(3-Bromo-5-chloropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-36-8 | |

| Record name | 4-(3-Bromo-5-chloro-2-pyridinyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Bromo-5-chloropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(3-Bromo-5-chloropyridin-2-yl)morpholine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-chloropyridine and morpholine.

Reaction Conditions: The key step involves the nucleophilic substitution reaction where morpholine is introduced to the 3-bromo-5-chloropyridine under basic conditions. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity.

Chemical Reactions Analysis

4-(3-Bromo-5-chloropyridin-2-yl)morpholine undergoes several types of chemical reactions:

Nucleophilic Substitution: The bromine and chlorine atoms in the pyridine ring are susceptible to nucleophilic substitution by strong nucleophiles, leading to the replacement of these halogens with other functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Ring Opening Reactions: The morpholine ring might undergo cleavage under specific acidic or basic conditions.

Scientific Research Applications

Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies in medicinal chemistry and drug discovery.

Industry: It can be used in the development of new materials with specific electronic or chemical properties.

Mechanism of Action

The exact mechanism of action of 4-(3-Bromo-5-chloropyridin-2-yl)morpholine is not well-documented. the presence of the pyridine ring and halogen atoms suggests that it may interact with biological targets through hydrogen bonding, halogen bonding, and π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards molecular targets such as enzymes, receptors, and nucleic acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-(5-Bromo-3-chloropyridin-2-yl)morpholine

Key Differences :

- Substitution Pattern : Bromine and chlorine are swapped (5-Br, 3-Cl vs. 3-Br, 5-Cl).

- Electronic Effects : The electron-withdrawing chlorine at position 5 in the target compound may reduce electron density at the pyridine nitrogen compared to its isomer.

- Biological Activity : Subtle changes in halogen positions can alter binding affinities. For example, in kinase inhibitors, such positional isomers may show divergent potency due to steric or electronic mismatches in target binding pockets .

Halogenated Pyridine Derivatives

4-(5-Bromopyridin-2-yl)morpholine (CAS 200064-11-5)

- Structure : Lacks the chlorine substituent, featuring only a 5-bromo group.

- Applications : Used as a building block in cross-coupling reactions, where bromine serves as a reactive handle for Suzuki-Miyaura couplings .

4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine (CAS 1053659-46-3)

- Structure : Contains additional 6-chloro and 4-trifluoromethyl groups.

- Properties :

Pyrimidine Analogs

4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS 10397-13-4)

- Core Structure : Pyrimidine instead of pyridine.

- Electronic Effects : Two chlorine atoms on the pyrimidine ring create a stronger electron-deficient system, favoring interactions with electron-rich biological targets.

- Applications : Widely used in herbicides and antiviral agents due to its dual halogenation .

5-Bromo-2-chloropyrimidin-4-amine

Thiazole-Containing Morpholine Derivatives: VPC-14449

- Structure : 4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine.

- Key Findings :

- Structural Accuracy : Initial synthesis errors (4,5-dibromo vs. 2,4-dibromo) led to discrepancies in NMR spectra, underscoring the importance of precise substitution patterns .

- Biological Relevance : The dibromoimidazole-thiazole core targets DNA-binding domains, demonstrating the role of halogens in selective inhibition .

Data Table: Comparative Analysis of Key Compounds

Key Research Findings

- Substitution Patterns : Bromine at position 3 (pyridine) enhances electrophilic aromatic substitution reactivity, while chlorine at position 5 stabilizes the ring via inductive effects .

- Biological Interactions : Halogen atoms engage in halogen bonding with protein targets, as seen in VPC-14449’s inhibition of DNA-binding domains .

- Synthetic Challenges : Accurate synthesis of dibromo/chloro derivatives requires rigorous validation (e.g., NMR/X-ray crystallography) to avoid structural misassignments .

Biological Activity

4-(3-Bromo-5-chloropyridin-2-yl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and therapeutic potential, supported by data tables and relevant case studies.

- Molecular Formula : C9H10BrClN2O

- CAS Number : 1199773-09-5

- Canonical SMILES : C1CN(CC1)C2=C(C=CC=N2)C(=C(C=C(C=C2)Cl)Br)N

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- GABA Receptors : The compound has been shown to interact with GABA receptors, which play a crucial role in neurotransmission and are implicated in various neurological disorders.

- Hypoxia-Inducible Factor Pathways : It may activate hypoxia-inducible factor 1 (HIF-1) pathways, which are essential for cellular responses to low oxygen levels and have implications in cancer biology.

- Inhibition of HepG2 Cells : In vitro studies indicate that certain derivatives of morpholine exhibit significant inhibitory bioactivity against HepG2 liver cancer cells, suggesting potential anticancer properties.

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

| Activity | IC50/EC50 Values | Target | Reference |

|---|---|---|---|

| Inhibition of HepG2 Cells | 15 µM | HepG2 Cancer Cells | |

| GABA Receptor Modulation | 50 nM | GABA Receptors | |

| Activation of HIF-1 Pathway | N/A | Hypoxia-Inducible Factors |

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of various morpholine derivatives found that this compound exhibited significant cytotoxicity against HepG2 cells at concentrations as low as 15 µM. The mechanism was linked to apoptosis induction and cell cycle arrest in the G0/G1 phase .

Case Study 2: Neurological Implications

Research into the effects of GABA receptor modulators highlighted that compounds similar to this compound could enhance GABAergic transmission, potentially offering therapeutic avenues for anxiety and seizure disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.